(1,5-Cyclooctadiene)dimethylplatinum(cento)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

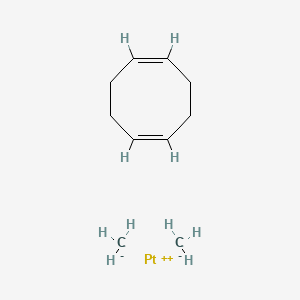

(1,5-Cyclooctadiene)dimethylplatinum(II) is a coordination compound with the chemical formula C10H18Pt. It consists of a platinum center bonded to a 1,5-cyclooctadiene ligand and two methyl groups. This compound is known for its applications in various chemical reactions, particularly in organometallic chemistry.

Synthetic Routes and Reaction Conditions:

Direct Synthesis: The compound can be synthesized by reacting platinum(II) chloride with 1,5-cyclooctadiene in the presence of a methylating agent such as methyl iodide.

Reductive Amination: Another method involves the reduction of a platinum(IV) precursor with 1,5-cyclooctadiene and a methyl source.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is typically produced in batch reactors where the reactants are mixed and heated under controlled conditions to ensure the formation of the desired product.

Continuous Flow Process: Some industrial processes may use continuous flow reactors to improve efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form platinum(IV) derivatives.

Reduction: Reduction reactions can convert the platinum(II) center to a platinum(0) state.

Substitution: Substitution reactions involve the replacement of the methyl groups with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Various nucleophiles can be used to replace the methyl groups, often in the presence of a base.

Major Products Formed:

Oxidation Products: Platinum(IV) complexes.

Reduction Products: Platinum(0) species.

Substitution Products: Various platinum complexes with different ligands.

Aplicaciones Científicas De Investigación

(1,5-Cyclooctadiene)dimethylplatinum(II) is widely used in scientific research due to its versatile reactivity. It is employed in:

Organometallic Chemistry: As a catalyst in cross-coupling reactions and other organometallic transformations.

Biology: Studying the interactions of platinum compounds with biological molecules.

Medicine: Investigating potential anticancer properties of platinum-based drugs.

Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.

Mecanismo De Acción

The compound exerts its effects through its ability to coordinate to various substrates and act as a catalyst. The platinum center can form bonds with multiple ligands, facilitating reactions such as oxidative addition, reductive elimination, and migratory insertion. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparación Con Compuestos Similares

Dichloro(1,5-cyclooctadiene)platinum(II)

Chloro(1,5-cyclooctadiene)methylpalladium(II)

Platinum(II) acetylacetonate

Uniqueness: (1,5-Cyclooctadiene)dimethylplatinum(II) is unique in its combination of the cyclooctadiene ligand and methyl groups, which provides distinct reactivity compared to other platinum complexes. Its ability to undergo various substitution reactions makes it particularly valuable in synthetic chemistry.

Actividad Biológica

(1,5-Cyclooctadiene)dimethylplatinum(II) (abbreviated as CODPt) is a platinum-based organometallic compound that has garnered interest in biological research due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H18Pt

- Molecular Weight : 333.33 g/mol

- CAS Number : 12266-92-1

- IUPAC Name : Dimethyl(1,5-cyclooctadiene)platinum(II)

CODPt exhibits biological activity primarily through interactions with DNA and various cellular components. The mechanisms include:

- DNA Interaction : Similar to other platinum-based drugs, CODPt can bind to DNA, leading to cross-linking and disruption of replication processes. This interaction is critical for its anticancer properties .

- Reactive Oxygen Species (ROS) Generation : CODPt may induce oxidative stress within cancer cells, contributing to apoptosis through the generation of reactive oxygen species .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways, making it a candidate for further investigation as an anticancer agent .

Biological Activity

Recent studies have highlighted the biological activity of CODPt in various contexts:

- Anticancer Activity :

- Antileukemia Properties :

- Fluorescence Imaging :

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of CODPt on various cancer cell lines. Results showed that CODPt had lower IC50 values compared to traditional platinum drugs, indicating enhanced potency against resistant cancer phenotypes.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| NCI-H292 | 5.2 | Cisplatin | 8.4 |

| A549 (Lung Cancer) | 6.0 | Carboplatin | 10.5 |

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which CODPt induces apoptosis in leukemia cells. The study demonstrated that the compound leads to increased ROS levels and subsequent mitochondrial dysfunction.

Propiedades

Fórmula molecular |

C10H18Pt |

|---|---|

Peso molecular |

333.33 g/mol |

Nombre IUPAC |

carbanide;(1Z,5Z)-cycloocta-1,5-diene;platinum(2+) |

InChI |

InChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2/b2-1-,8-7-;;; |

Clave InChI |

AYLJSSIIYOOUOG-PHFPKPIQSA-N |

SMILES isomérico |

[CH3-].[CH3-].C1/C=C\CC/C=C\C1.[Pt+2] |

SMILES canónico |

[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.